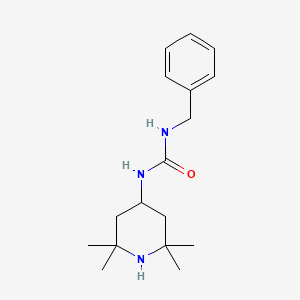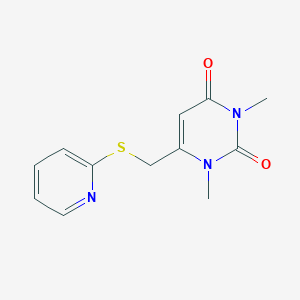
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil is a heterocyclic compound that belongs to the class of uracil derivatives It features a pyridine ring attached to the uracil core via a thiomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil typically involves the reaction of 1,3-dimethyluracil with 2-pyridylthiomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The thiomethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
科学研究应用
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The thiomethyl and pyridine groups can facilitate binding to active sites or receptors, thereby modulating biological activity.
相似化合物的比较
Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 5,6-Diamino-1,3-dimethyluracil
- 1,3-Dimethyluracil
Uniqueness
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil is unique due to the presence of the pyridylthiomethyl group, which imparts distinct chemical and biological properties. This group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound for research and development.
属性
IUPAC Name |
1,3-dimethyl-6-(pyridin-2-ylsulfanylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-14-9(7-11(16)15(2)12(14)17)8-18-10-5-3-4-6-13-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAKMRFCEZBLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
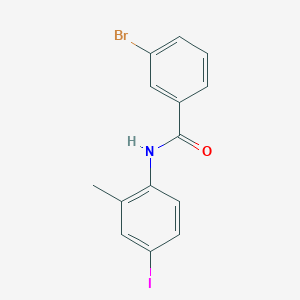
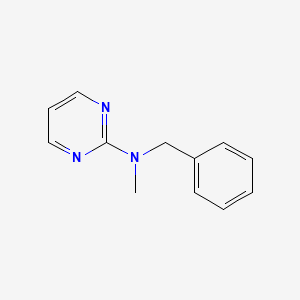
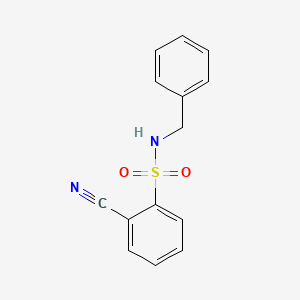
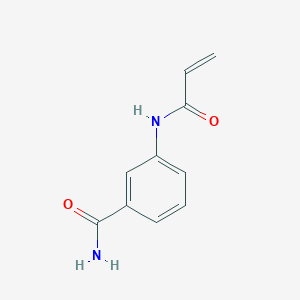

![3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B7441015.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
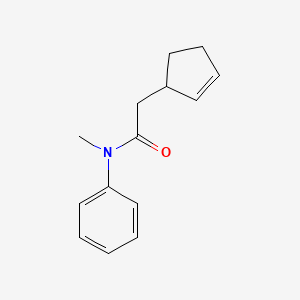
![4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE](/img/structure/B7441071.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
